molecular formula C6H7Cl2N3OS B2444479 6-Amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrochloride CAS No. 1609401-20-8

6-Amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrochloride

Cat. No. B2444479
CAS RN: 1609401-20-8
M. Wt: 240.1
InChI Key: TXQMHIAIPPOJLH-UHFFFAOYSA-N
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Description

“6-Amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrochloride” is a chemical compound with the CAS Number: 1609401-20-8 . It has a molecular weight of 240.11 and its IUPAC name is 6-amino-5H-thiazolo[3,2-a]pyrimidin-5-one dihydrochloride . The compound is solid in physical form .


Synthesis Analysis

The synthesis of related compounds involves the reaction of 2-aminothiazoles with ethyl acetoacetate in acetic or polyphosphoric acid . This reaction produces a series of 5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one derivatives which are then nitrated with a mixture of nitric and sulfuric acid to produce 6-nitro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-ones. These are subsequently reduced to the corresponding amines .


Molecular Structure Analysis

The Inchi Code of the compound is 1S/C6H5N3OS.2ClH/c7-4-3-8-6-9(5(4)10)1-2-11-6;;/h1-3H,7H2;2*1H . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, sulfur, and chlorine atoms in the molecule.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 240.11 . . The storage temperature is room temperature or 28 C .

Scientific Research Applications

properties

IUPAC Name

6-amino-[1,3]thiazolo[3,2-a]pyrimidin-5-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS.2ClH/c7-4-3-8-6-9(5(4)10)1-2-11-6;;/h1-3H,7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQMHIAIPPOJLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=C(C(=O)N21)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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